4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-24-16-19-14(11-2-4-12(17)5-3-11)13(10-18)15(20-16)21(6-8-22)7-9-23/h2-5,22-23H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFERCNWLTHKLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N(CCO)CCO)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the pyrimidine intermediate with diethanolamine under suitable conditions.
Introduction of the 4-Chlorophenyl Group: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Introduction of the Methylsulfanyl Group: This step involves the reaction of the intermediate with methylthiol or a suitable methylsulfanyl reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-BROMOPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 4-[BIS(2-HYDROXYETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its activity in certain applications compared to similar compounds with different substituents.
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